8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-(Azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a unique substitution pattern. The molecule features:
- A purine-2,6-dione core with a methyl group at position 2.
- An 8-azepan-1-yl substituent, a seven-membered nitrogen-containing ring, which may influence solubility and conformational flexibility.
Properties
IUPAC Name |
8-(azepan-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-25-17-16(18(28)24-20(25)29)27(19(23-17)26-10-6-2-3-7-11-26)12-13-30-21-22-14-8-4-5-9-15(14)31-21/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJYORBOCIVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione represents a novel structure within the purine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and its IUPAC name reflects its complex structure comprising a purine base modified with an azepane ring and a benzo[d]thiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with purine structures can exhibit significant antitumor properties. For instance, derivatives similar to our compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA synthesis : Compounds that mimic nucleotides can interfere with DNA replication in rapidly dividing cells.
- Induction of apoptosis : Certain purine derivatives trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
A study by Wang et al. (2015) highlighted the antitumor activity of pyrrolo[2,3-d]pyrimidines targeting folate receptors, suggesting that modifications to the purine structure can enhance selectivity and efficacy against tumors .
Antimicrobial Activity
The incorporation of thiazole and azepane rings has been associated with enhanced antimicrobial properties. Compounds featuring these moieties have demonstrated activity against various bacterial strains:
- Mechanism : The thiazole ring can disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.
Research indicates that similar compounds have shown effectiveness against resistant strains of bacteria, making them promising candidates for further development in antibiotic therapies.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Studies suggest that thiazole derivatives can act as inhibitors for several key enzymes involved in metabolic pathways:
- Example Enzymes : Kinases and phosphatases are often targeted due to their roles in signal transduction and cellular regulation.
Inhibition studies have demonstrated that compounds with structural similarities can effectively modulate enzyme activity, providing insights into potential therapeutic uses in diseases characterized by dysregulated enzyme function.
Case Studies
- Antitumor Efficacy : A case study involving a related purine derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages over a defined period.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Data Tables
Comparison with Similar Compounds
Table 1: Position 7 Substituent Impact on Physicochemical Properties
Analysis :
- The benzo[d]thiazol-thioethyl group in the target compound introduces a sulfur atom and aromatic heterocycle, which may improve membrane permeability compared to ethoxyethyl or hydroxypropyl substituents .
- Alkyne groups (e.g., but-2-yn-1-yl in compound 5) reduce solubility but stabilize molecular conformation through restricted rotation .
Substituent Variations at Position 8
Table 2: Position 8 Substituent Impact on Conformation and Binding
Analysis :
Analysis :
- The target compound’s synthesis likely requires sequential functionalization at positions 7 and 8, similar to methods used for compound 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
